1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione is a complex organic compound belonging to the pyrimidine family. This compound features a pyrimidinedione core structure, which is modified by the presence of dimethyl and hydrazino substituents. Its chemical structure allows it to participate in various biological and chemical reactions, making it a subject of interest in medicinal chemistry and drug development.
This compound can be synthesized through various chemical pathways that involve the modification of pyrimidine derivatives. The specific synthesis routes often depend on the desired properties and applications of the final product.
1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione can be classified as a heterocyclic organic compound. It is categorized under pyrimidine derivatives, which are known for their significance in pharmacology and biochemistry due to their roles in nucleic acids and other biological molecules.
The synthesis of 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione typically involves several steps:
The reaction conditions may vary depending on the specific reagents used. Common solvents include ethanol or methanol, and catalysts such as acetic acid may be employed to enhance yields. Reaction times can range from several hours to days depending on the efficiency of the conditions used.
The molecular formula for 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione is . The compound features:
1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione can engage in various chemical reactions:
Common reagents for these reactions include alkyl halides for substitution and acids or bases for condensation. Reaction conditions typically involve heating or prolonged stirring in appropriate solvents.
The mechanism of action of 1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione primarily involves its interaction with biological targets such as enzymes or receptors.
The hydrazino group can form hydrogen bonds with active sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction may lead to downstream effects in metabolic pathways relevant to disease processes.
Studies suggest that similar pyrimidine derivatives exhibit antitumor and antimicrobial properties; thus, this compound may have similar potential based on its structural features.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for characterization. For instance:
1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione has potential applications in:
This compound belongs to the N-methylated pyrimidinedione family, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3. Its parent scaffold is 1,3-dimethyluracil (1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; CAS 874-14-6), where the 6-position hydrogen is substituted by a 1-methylhydrazino group (–NH–NH–CH₃) [6]. Systematic naming follows IUPAC conventions: "1,3-dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione" explicitly denotes the methyl groups at N1 and N3, the hydrazine moiety at C6, and the carbonyl groups at C2 and C4. Alternative nomenclature includes functional group-based names like "6-(N-methylhydrazinyl)-1,3-dimethyluracil" and ring-centric designations such as "1,3-dimethyl-6-(methylhydrazino) dihydropyrimidine-2,4-dione" [1] [4].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Name |
---|---|
Systematic (IUPAC) | 1,3-Dimethyl-6-(1-methylhydrazino)-2,4(1H,3H)-pyrimidinedione |
Functional Group Emphasis | 6-(N-Methylhydrazinyl)-1,3-dimethyluracil |
Ring-Centered | 1,3-Dimethyl-6-(methylhydrazino)dihydropyrimidine-2,4-dione |
Core Scaffold | 1,3-Dimethyluracil (874-14-6) |
Key Precursor | 6-Amino-1,3-dimethyluracil (6642-31-5) |
The compound’s synthesis typically begins with 6-amino-1,3-dimethyluracil (CAS 6642-31-5), a precursor with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol. This precursor exhibits a melting point of 295°C (decomposition), water solubility of 7.06 g/L at 25°C, and a pKa of 5.17, reflecting its weak basicity [1] [4]. Diazotization of the 6-amino group followed by hydrazine substitution yields the 6-hydrazino derivative, which undergoes N-methylation to attach the methyl group on the hydrazine nitrogen.
Pyrimidinedione chemistry originated in the early 19th century, with Brugnatelli isolating the first pyrimidine derivative (alloxan) from uric acid oxidation in 1818 [2]. The 1,3-dimethyluracil scaffold emerged as a synthetic target due to its presence in methylated xanthine metabolites like caffeine and theophylline. 6-Amino-1,3-dimethyluracil (6642-31-5) became commercially significant as a synthetic intermediate, with optimized routes developed via direct methylation of 6-aminouracil using iodomethane under basic conditions [1] [4].
Table 2: Key Historical Advances in Pyrimidinedione Chemistry
Year | Development | Significance |
---|---|---|
1818 | Isolation of alloxan from uric acid | First pyrimidine derivative discovered |
1950s | Synthesis of 6-amino-1,3-dimethyluracil | Enabled access to C6-modified pyrimidinediones |
1960–80s | Development of halogenation routes | Provided 6-chloro-1,3-dimethyluracil (6972-27-6) as electrophilic site for nucleophiles |
1990s–Present | Hydrazino modifications | Introduced bioactive hydrazine derivatives for medicinal chemistry |
The introduction of hydrazine/hydrazino groups at C6 represents a strategic evolution. Chlorination of 6-amino-1,3-dimethyluracil using POCl₃ yields 6-chloro-1,3-dimethyluracil (CAS 6972-27-6), a pivotal electrophile for nucleophilic substitution. Reacting this intermediate with methylhydrazine introduces the 1-methylhydrazino side chain, expanding the chemical space of pyrimidinediones [3]. This approach mirrors broader trends in heterocyclic chemistry, where hydrazino groups confer metal-chelating properties and enhance hydrogen-bonding capabilities.
Hydrazino-substituted pyrimidinediones bridge classical nucleic acid chemistry and modern drug design. The 1-methylhydrazino moiety at C6 introduces:
These compounds serve as precursors for fused heterocycles like pyrazolo[4,3-d]pyrimidines—scaffolds prevalent in kinase inhibitors and antiviral agents. For example, cyclocondensation with β-diketones or aldehydes generates tricyclic systems with enhanced bioactivity profiles. The 1-methylhydrazino group also facilitates the synthesis of N-aminopyrazoles via ring transformation reactions, expanding access to underexplored chemical space [2].
In medicinal chemistry, hydrazino modifications are leveraged in anticonvulsant and anticancer agents. Pyrimidine derivatives like 5-fluorouracil (antimetabolite) and minoxidil (antihypertensive) underscore the therapeutic relevance of this scaffold [2]. The 1-methylhydrazino analog’s potential lies in its ability to mimic purine bases or disrupt folate metabolism, though its specific biological profiling remains an active research area.
Table 3: Biomedical Applications of Pyrimidinedione Derivatives
Derivative Class | Example Drug/Compound | Therapeutic Use |
---|---|---|
Halogenated | 5-Fluorouracil | Anticancer (thymidylate synthase inhibitor) |
Aminated | Trimethoprim | Antibacterial (dihydrofolate reductase inhibitor) |
Hydrazino/Hydrazide | Investigational compounds | Anticonvulsant, antiviral prototypes |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0